SOR-C13 (trifluoroacetate salt) is a peptide derived from soricidin, a paralytic protein found in the saliva of the Northern Short-tailed shrew. This compound has garnered attention for its ability to inhibit the TRPV6 calcium channel, which is often overexpressed in various epithelial cancers, including breast, ovarian, and prostate cancers. SOR-C13 is currently under investigation in clinical trials for its potential therapeutic applications in oncology, specifically targeting cancers that express the TRPV6 channel .
SOR-C13 is synthesized from soricidin, which is a naturally occurring protein in shrew saliva. The trifluoroacetate salt form enhances its stability and solubility, making it more suitable for pharmaceutical applications .
The synthesis of SOR-C13 employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process typically involves:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The typical yield for SPPS can range from 50% to 90%, depending on the sequence complexity and coupling efficiency.
SOR-C13 primarily participates in peptide bond formation and cleavage reactions during its synthesis. Due to its nature as a peptide, it does not engage in typical organic reactions such as oxidation or substitution.
The major product formed from these reactions is the desired peptide sequence that constitutes SOR-C13 .
SOR-C13 exerts its pharmacological effects by specifically binding to and inhibiting the TRPV6 calcium channel. This inhibition disrupts calcium influx into cancer cells, leading to:
This mechanism positions SOR-C13 as a promising candidate for targeted cancer therapies .
Research indicates that TRPV6 plays a crucial role in the proliferation and survival of various cancer types, making it an attractive target for therapeutic intervention .
Relevant analyses indicate that SOR-C13 maintains high purity levels (≥98%) in research applications .
SOR-C13 has significant applications in scientific research, particularly in oncology:
The ongoing clinical trials aim to establish its safety and efficacy further, potentially leading to new therapeutic options for cancer patients .
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: